molecular formula C6H7FN2 B593846 4-Amino-5-fluoro-2-methylpyridine CAS No. 1211590-22-5

4-Amino-5-fluoro-2-methylpyridine

Cat. No.: B593846
CAS No.: 1211590-22-5
M. Wt: 126.134
InChI Key: UQCCFTSJZJJSJI-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylpyridine (CAS: 1211590-22-5, MFCD16556236) is a substituted pyridine derivative with the molecular formula C₆H₇FN₂ and a molecular weight of 126.14 g/mol. Its structure features an amino group (-NH₂) at position 4, a fluorine atom (-F) at position 5, and a methyl group (-CH₃) at position 2 of the pyridine ring. This compound is synthesized for applications in pharmaceutical and agrochemical research, where fluorine and amino substitutions are critical for modulating electronic properties and bioactivity .

Properties

IUPAC Name

5-fluoro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCFTSJZJJSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679877
Record name 5-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-22-5
Record name 5-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoro-2-methylpyridine typically involves the introduction of fluorine and amino groups onto the pyridine ring. One common method includes the diazotization of 2-amino-5-nitropyridine followed by a Schiemann reaction to introduce the fluorine atom. The nitro group is then reduced to an amino group, and the methyl group is introduced via alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Amino-5-fluoro-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and cellular pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The following table highlights key structural differences and electronic effects between 4-Amino-5-fluoro-2-methylpyridine and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₆H₇FN₂ -CH₃ (2), -NH₂ (4), -F (5) Amino, Fluoro, Methyl 126.14
4-Amino-2-chloro-5-methylpyridine C₆H₇ClN₂ -CH₃ (5), -NH₂ (4), -Cl (2) Amino, Chloro, Methyl 142.59
2-Amino-5-fluoronicotinic acid C₆H₅FN₂O₂ -COOH (3), -NH₂ (2), -F (5) Carboxylic Acid, Amino, Fluoro 156.12
3-Amino-2-(4-fluorophenoxy)pyridine C₁₁H₉FN₂O -NH₂ (3), -O-C₆H₄-F (2) Phenoxy, Amino, Fluoro 216.20

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in electrophilic substitutions.
  • Substituent Position Effects: The methyl group at position 2 in this compound introduces steric hindrance, which may reduce rotational freedom compared to 3-Amino-2-(4-fluorophenoxy)pyridine, where a flexible phenoxy group occupies position 2 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polarity) IR Spectral Features (cm⁻¹)
This compound Not reported Moderate (lipophilic) ~3300-3500 (N-H), ~2900 (C-H), ~1250 (C-F)
4-Amino-2-chloro-5-methylpyridine Not reported Low (lipophilic) ~3300 (N-H), ~750 (C-Cl)
2-Amino-5-fluoronicotinic acid Not reported High (polar) ~3300 (N-H), ~1700 (C=O), ~1250 (C-F)
Hexahydroquinoline Derivatives* 259–292 Variable ~1670 (C=O), ~2200 (-CN), ~1250 (C-O-C)

*Data from hexahydroquinoline analogs in .

Key Observations :

  • Solubility: The methyl group in this compound increases lipophilicity compared to 2-Amino-5-fluoronicotinic acid, which has a polar carboxylic acid group. This difference impacts bioavailability and membrane permeability in drug design .
  • Spectroscopy: The C-F stretch in this compound (~1250 cm⁻¹) is characteristic, while 4-Amino-2-chloro-5-methylpyridine exhibits a distinct C-Cl stretch (~750 cm⁻¹) .

Biological Activity

4-Amino-5-fluoro-2-methylpyridine (AFMP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C6_6H7_7FN2_2, exhibits a range of pharmacological properties, including antimicrobial and anticancer effects. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C6_6H7_7FN2_2
  • Molecular Weight: Approximately 126.13 g/mol
  • CAS Number: 1211590-22-5

The presence of both an amino group and a fluorine atom in its structure contributes to its unique reactivity and biological activity.

The biological activity of AFMP is largely attributed to its interaction with various biological targets, influenced by the electron-withdrawing effect of the fluorine atom. This can modulate enzymatic activities and cellular pathways, leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition: AFMP may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction: The compound has been shown to interact with various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

AFMP has demonstrated significant antimicrobial properties in several studies. Its efficacy against various bacterial strains highlights its potential as a lead compound for antibiotic development. For instance:

  • In Vitro Studies: AFMP was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Mechanism: The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics .

Anticancer Properties

Research has indicated that AFMP may possess anticancer activity through several proposed mechanisms:

  • Cell Cycle Arrest: Studies suggest that AFMP can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: AFMP has been observed to trigger apoptotic pathways in certain cancer cell lines, leading to increased cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of AFMP:

  • Antimicrobial Efficacy Study :
    • Objective: To evaluate the antimicrobial activity against specific bacterial strains.
    • Findings: AFMP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
    • Conclusion: The compound shows potential as a candidate for developing new antibiotics.
  • Anticancer Activity Study :
    • Objective: To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Findings: Treatment with AFMP resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration).
    • Conclusion: Indicates potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological profile of AFMP. The following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
This compoundAmino group at 4-position; Fluorine at 5-positionAntimicrobial, Anticancer
2-Amino-5-fluoropyridineAmino group at 2-position; Fluorine at 5-positionModerate antimicrobial activity
5-Fluoro-2-methylpyrimidin-4-amineFluorine at 5-position; Amino group at 4-positionLimited antibacterial properties

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